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molecular formula C20H23N3O2 B8629146 1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B8629146
M. Wt: 337.4 g/mol
InChI Key: SRSRWTUUVSGJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04446141

Procedure details

1.91 g of the product obtained in Example 24 is dissolved in 30 ml of methanol, and reacted with 1.1 g of sodium borohydride under the same conditions as in Example 7 to obtain 1.62 g of a crude product. Recrystallization of the product from ethanol yields 1.3 g of 1-[2-hydroxy-2-phenyl-1-ethyl]-4-(2-keto-1-benzimidazolinyl)-piperidine.
Name
product
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([N:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[NH:12][C:11]2=[O:19])[CH2:6][CH2:5]1.[BH4-].[Na+]>CO>[OH:1][CH:2]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:3][N:4]1[CH2:5][CH2:6][CH:7]([N:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[NH:12][C:11]2=[O:19])[CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
product
Quantity
1.91 g
Type
reactant
Smiles
O=C(CN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)C2=CC=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain 1.62 g of a crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC(CN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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